Sargentol

Description

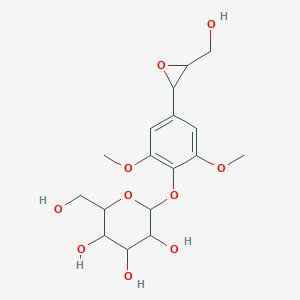

Sargentol (CAS: 623928-18-7) is a phenylpropanoid glycoside with the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of 388.36 g/mol . It is primarily isolated from the stems and fruits of Sargentodoxa cuneata, a plant widely used in traditional Chinese medicine for treating rheumatic arthritis, dysmenorrhea, and inflammatory conditions . Structurally, this compound belongs to the cinnamoyltyramine alkylamide family, characterized by a glycosylated phenolic core linked to a tyramine moiety . Its isolation from the water-soluble fraction of S.

Pharmacologically, this compound exhibits neuroprotective, anti-inflammatory, and antioxidant activities. For instance, it protects PC12 cells from oxidative stress induced by H₂O₂ by reducing intracellular ROS levels by approximately 30–40% at 10 μmol/L . Its neuroprotective effects are further supported by molecular docking studies, which highlight its strong binding affinity to Toll-like receptor 2 (TLR2) and inducible nitric oxide synthase (iNOS) .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-23-8-3-7(15-11(6-19)25-15)4-9(24-2)16(8)27-17-14(22)13(21)12(20)10(5-18)26-17/h3-4,10-15,17-22H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRIBPSKHRJWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(O3)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sargentol is typically extracted from the stem of Sargentodoxa cuneata. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS)

Chemical Reactions Analysis

Sargentol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions of this compound are less documented, but it can potentially undergo reduction under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common reagents and conditions used in these reactions include hydrogen peroxide, sodium azide, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sargentol has a wide range of scientific research applications, including:

Mechanism of Action

Sargentol exerts its effects through several molecular targets and pathways:

Antioxidant Activity: This compound inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells.

Anti-inflammatory Activity: It interacts with proteins such as Toll-like receptor 2 (TLR2) and inducible nitric oxide synthase (iNOS), reducing inflammation.

Neuroprotection: This compound enhances cell viability and protects against neurotoxic agents like hydrogen peroxide and rotenone.

Comparison with Similar Compounds

Mechanistic Insights :

- Both compounds target JNK-3 and iNOS, critical mediators of inflammation and oxidative stress. However, syringin shows stronger binding to JNK-3 (-8.3 vs.

- This compound uniquely interacts with N-methyl-D-aspartate receptor-2A (NR2A) , implicating its role in glutamate signaling and neuroinflammation .

Hydroxytyrosol

Hydroxytyrosol, a simple phenolic compound, shares antioxidant properties with this compound but lacks glycosylation.

Functional Differences :

- Hydroxytyrosol exhibits superior antimicrobial activity, while this compound’s glycosylation enhances solubility and target specificity in neurological models .

Rutin (AP9)

Rutin, a flavonoid glycoside, is functionally comparable but structurally distinct.

| Property | This compound | Rutin |

|---|---|---|

| Anti-obesity Effects | Reduces body weight by 47.2% (100 mg/kg) | No direct anti-obesity data |

| Primary Mechanisms | TLR2/iNOS inhibition | α-Glucosidase inhibition |

Key Contrast :

Research Findings and Data Tables

Table 1: Molecular Docking Profiles of this compound and Analogues

Table 2: Neuroprotective Efficacy in PC12 Cells

| Compound | Stress Inducer | Protection (%) | ROS Reduction |

|---|---|---|---|

| This compound | H₂O₂ | 60–70% (10 μmol/L) | 30–40% |

| This compound | Rotenone | 20–30% (10 μmol/L) | Not significant |

Biological Activity

Sargentol, a phenylpropanoid compound isolated from the fruits of Syringa vulgaris, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Isolation

This compound is derived from the Syringa vulgaris plant, commonly known as lilac. Its chemical structure is characterized by a phenylpropanoid backbone, which is known for various biological activities. The compound can be extracted through methods such as solvent extraction and chromatographic techniques.

Pharmacological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following table summarizes key pharmacological effects reported in various studies:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. This action is crucial for protecting tissues from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Pathway : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and preventing the activation of the NF-κB signaling pathway. This results in decreased inflammation in various models .

- Antitumor Activity : this compound induces apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins, leading to cell cycle arrest at the G0/G1 phase . In vivo studies have shown significant tumor inhibition rates in animal models treated with this compound .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : A study investigated the effects of this compound on human cervical cancer cells (HeLa) and breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .

- Inflammatory Models : In a murine model of inflammation, this compound was shown to significantly reduce levels of inflammatory markers and improve overall tissue health by modulating immune responses .

- Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, highlighting its potential application in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.